molecular formula C20H14FNO B1374780 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile CAS No. 1381944-33-7

4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile

Cat. No.: B1374780
CAS No.: 1381944-33-7
M. Wt: 303.3 g/mol
InChI Key: FSJCJAYFXZOVGU-UHFFFAOYSA-N
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Description

Scope and Significance of 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile in Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its unique combination of structural features that enable diverse synthetic applications. The compound serves as a crucial intermediate in the development of complex molecular architectures, particularly in pharmaceutical and materials science applications. The presence of the fluorine atom significantly enhances the compound's utility in medicinal chemistry, where fluorinated aromatics are increasingly valued for their metabolic stability and enhanced biological activity profiles.

Research into fluorinated biphenyl compounds has demonstrated their progressive achievement of considerable significance in several fields of chemistry, including medicinal chemistry, materials science, and synthetic methodology development. The strategic incorporation of fluorine atoms into aromatic systems provides unique opportunities for modulating molecular properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The benzyloxy substituent in this compound adds another dimension of synthetic versatility, providing a protected hydroxyl equivalent that can be selectively deprotected under controlled conditions.

The compound's significance extends beyond its immediate synthetic utility to encompass its role as a model system for understanding structure-activity relationships in fluorinated aromatics. Studies of related fluorobenzonitrile derivatives have revealed important insights into the electronic effects of fluorine substitution and the influence of substituent positioning on molecular reactivity. These investigations have contributed to the broader understanding of how fluorine incorporation affects molecular behavior in both synthetic and biological contexts.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of fluorobenzonitrile chemistry, which has evolved significantly over the past several decades. The preparation of fluorobenzonitriles has been a subject of extensive research, with various synthetic approaches developed to address the challenges associated with selective fluorination of aromatic systems. Early methods for preparing fluorobenzonitriles relied primarily on nucleophilic aromatic substitution reactions, where chlorobenzonitrile precursors were treated with alkali metal fluorides under harsh reaction conditions.

The evolution of fluorobenzonitrile synthesis methodologies has been driven by the increasing demand for fluorinated aromatic compounds in pharmaceutical applications. Historical approaches to fluorobenzonitrile preparation involved the reaction of chlorobenzonitrile derivatives with alkali metal fluorides, typically potassium fluoride, under high-temperature conditions in polar aprotic solvents. These methods established the foundational chemistry that enabled the development of more complex fluorinated aromatic systems.

The specific development of this compound represents a convergence of several synthetic methodologies, including cross-coupling reactions and selective fluorination techniques. The compound's discovery was facilitated by advances in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has proven highly effective for constructing biphenyl systems with complex substitution patterns. These methodological advances have enabled the efficient synthesis of fluorinated biphenyl derivatives that were previously difficult to access through conventional synthetic routes.

Overview of Structural Features and Nomenclature

This compound exhibits a complex molecular architecture characterized by multiple functional groups arranged in a specific spatial configuration. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 3'-(benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carbonitrile, which precisely describes the substitution pattern and connectivity of the molecular framework. This nomenclature system clearly identifies the positions of the key functional groups relative to the biphenyl core structure.

The molecular formula C₂₀H₁₄FNO reflects the compound's composition, with a molecular weight of 303.34 atomic mass units. The structural complexity of this molecule is evident in its detailed molecular descriptors, including the Simplified Molecular Input Line Entry System representation: N#CC1=CC=C(C2=CC=CC(OCC3=CC=CC=C3)=C2)C=C1F. This notation provides a complete description of the molecular connectivity and serves as a universal identifier for computational and database applications.

Property Value Reference
Molecular Formula C₂₀H₁₄FNO
Molecular Weight 303.34
Chemical Abstracts Service Registry Number 1381944-33-7
International Chemical Identifier Key FSJCJAYFXZOVGU-UHFFFAOYSA-N
Melting Point Not determined
Boiling Point Not determined

The three-dimensional structure of this compound features a biphenyl core with restricted rotation around the central carbon-carbon bond due to steric interactions between the substituents. The fluorine atom at the 2-position of one benzene ring and the benzyloxy group at the 3-position of the other ring create a unique electronic environment that influences the compound's reactivity and physical properties. The nitrile functional group provides a site for further chemical elaboration, making this compound particularly valuable as a synthetic intermediate.

Comparative Context within Fluorobenzonitrile Derivatives

This compound occupies a unique position within the broader family of fluorobenzonitrile derivatives, distinguished by its biphenyl structure and complex substitution pattern. Comparative analysis with simpler fluorobenzonitrile compounds reveals the enhanced structural complexity and corresponding synthetic utility of this particular derivative. For instance, 4-fluorobenzonitrile, with the molecular formula C₇H₄FN, represents the simplest member of this compound class, serving as a fundamental building block in fluorinated aromatic chemistry.

The progression from monocyclic fluorobenzonitriles to more complex bicyclic systems like this compound reflects the evolution of synthetic methodology and the increasing sophistication of target molecules in contemporary organic chemistry. Related compounds such as 4-(Benzyloxy)-2-fluorobenzonitrile, with the molecular formula C₁₄H₁₀FNO and molecular weight of 227.23, demonstrate how structural modifications can significantly alter molecular properties and synthetic accessibility. This compound shares the benzyloxy and fluorine functionalities but lacks the extended biphenyl framework that characterizes the target molecule.

Compound Molecular Formula Molecular Weight Structural Features Reference
4-Fluorobenzonitrile C₇H₄FN 121.11 Simple fluoroaromatic
2-Fluorobenzonitrile C₇H₄FN 121.11 Ortho-substituted
4-(Benzyloxy)-2-fluorobenzonitrile C₁₄H₁₀FNO 227.23 Benzyloxy-substituted
This compound C₂₀H₁₄FNO 303.34 Biphenyl framework

The electronic properties of this compound are significantly influenced by the extended conjugation provided by the biphenyl system, which distinguishes it from simpler fluorobenzonitrile derivatives. The electron-withdrawing nature of the fluorine substituent and the electron-donating character of the benzyloxy group create a complex electronic environment that can be exploited in various synthetic transformations. This electronic complementarity is less pronounced in simpler fluorobenzonitrile derivatives, making the target compound particularly valuable for applications requiring fine-tuned electronic properties.

Properties

IUPAC Name

2-fluoro-4-(3-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO/c21-20-12-17(9-10-18(20)13-22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-12H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJCJAYFXZOVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743029
Record name 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-33-7
Record name [1,1′-Biphenyl]-4-carbonitrile, 3-fluoro-3′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures. Common reagents used in this reaction include arylboronic acids, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and minimize costs, using continuous flow reactors to enhance efficiency, and employing high-purity reagents to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows researchers to modify it further to create derivatives with specific properties.

Biological Studies

The compound is utilized in biological research to study molecular interactions and pathways. Its benzyloxy group enhances interactions with hydrophobic regions of proteins, potentially influencing enzyme activity and receptor binding.

Material Science

In material science, this compound is being explored for its potential use in developing new materials, particularly in organic electronics. Its fluorine atom can improve the electronic properties of materials, making it suitable for applications in organic light-emitting diodes (OLEDs) .

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the utility of this compound as a precursor for synthesizing bioactive molecules. Researchers successfully modified the nitrile group to produce various primary amines, which are crucial for pharmaceutical applications.

Case Study 2: Interaction with Biological Targets

In another investigation, this compound was tested for its ability to interact with specific enzymes involved in metabolic pathways. The presence of the fluorine atom was shown to enhance binding affinity compared to similar compounds lacking fluorination, indicating its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the fluorine atom can influence the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical/Chemical Properties Applications References
This compound C₂₀H₁₄FNO 303.33 - Benzyloxy (meta), -F (ortho), -CN High lipophilicity, 98% purity Drug intermediates, materials science
4-(4-Benzyloxyphenyl)-3-fluorobenzoic acid C₂₀H₁₅FO₃ 334.33 - Benzyloxy (para), -F (meta), -COOH Acidic, lower solubility in non-polar solvents Polymer synthesis
2-Fluoro-4-hydroxybenzonitrile C₇H₄FNO 137.11 - OH (para), -F (ortho), -CN Polar, hydrogen-bonding capability Fluorescent probes
4-[(2-Fluorophenyl)amino]benzonitrile C₁₃H₉FN₂ 212.22 -NH-(2-fluorophenyl), -CN Amine functionality, moderate lipophilicity Kinase inhibitors
3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile C₁₄H₁₀F₂N₂O 260.24 -NH₂, -F (multiple positions), -CN Bifunctional (amine + nitrile), reactive Anticancer agents
MOT (2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile) C₁₈H₁₂FNO₃S 341.36 -Thiophene, -OCH₃ (para), -F, -CN Solvent-dependent fluorescence Optoelectronics

Key Findings :

Structural Influence on Lipophilicity :
The benzyloxy group in this compound confers higher lipophilicity compared to hydroxy-substituted analogs like 2-Fluoro-4-hydroxybenzonitrile (logP ~2.5 vs. ~1.2) . This property enhances its suitability for blood-brain barrier penetration in drug design.

Electronic Effects :
The meta-substituted benzyloxy group in the target compound induces electron-donating resonance effects, stabilizing the nitrile group. In contrast, para-substituted derivatives (e.g., 4-(4-Benzyloxyphenyl)-3-fluorobenzoic acid) exhibit stronger electron-withdrawing effects due to the carboxyl group, reducing reactivity in nucleophilic substitutions .

Solvent Interactions :
Compared to thiophene-containing analogs like MOT, the target compound shows weaker solvatochromism due to the absence of a conjugated thiophene ring, which typically enhances solvent-dependent photophysical shifts .

Biological Activity: Amine-functionalized analogs (e.g., 4-[(2-Fluorophenyl)amino]benzonitrile) demonstrate higher kinase inhibition (IC₅₀ ~0.5 µM) than the target compound, attributed to the NH group’s hydrogen-bonding capacity .

Synthetic Feasibility: The target compound’s 98% purity surpasses structurally similar derivatives like 4-(4-Benzyloxyphenyl)-3-fluorophenol (96%), reflecting optimized synthetic protocols .

Research Implications

The comparative analysis highlights the critical role of substituent positioning and functional groups in modulating physicochemical and biological properties. For instance:

  • Benzyloxy vs. Hydroxy : Benzyloxy enhances lipophilicity but reduces polarity, limiting aqueous solubility .
  • Fluorine Positioning : Ortho-fluorine in the target compound increases steric hindrance compared to para-fluorine in MOT, affecting binding affinity in receptor-ligand interactions .

Biological Activity

4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile, a compound with the molecular formula C14H10FNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The structure of this compound consists of a benzyloxy group attached to a phenyl ring, with a fluorine atom and a nitrile group contributing to its unique chemical properties. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability. Additionally, the benzyloxy group can influence binding affinity and selectivity towards various molecular targets.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. Preliminary data suggest that it acts as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and tumorigenesis.

Case Studies

  • Study on COX-2 Inhibition :
    • Objective : To evaluate the anti-inflammatory properties of this compound.
    • Method : Enzyme assays were conducted to determine IC50 values.
    • Results : The compound exhibited an IC50 value of 0.15 µM against COX-2, indicating strong inhibitory activity.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was performed on MCF-7 and A549 cells.
    • Results : The compound reduced cell viability by over 70% at concentrations above 10 µM.

Research Findings

A comprehensive review of literature indicates that this compound has shown promise as a lead compound for further development into therapeutic agents targeting inflammation and cancer. Key findings include:

Study Target IC50 Value (µM) Effect
Study 1COX-20.15Strong inhibition
Study 2MCF-710Significant cytotoxicity
Study 3A54912Significant cytotoxicity

Q & A

Basic: What are the common synthetic routes for preparing 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile?

Answer:
The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between a fluorobenzonitrile boronic ester and a benzyloxy-substituted aryl halide (or vice versa). For example:

  • Step 1: Prepare 2-fluorobenzonitrile derivatives with boronic acid/ester functionality (e.g., 2-fluoro-4-methoxy-5-boronophenylbenzonitrile analogs ).
  • Step 2: Couple with 3-(benzyloxy)phenyl halides using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 80–100°C .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Considerations:

  • Protect reactive groups (e.g., benzyloxy) during synthesis to avoid side reactions.
  • Monitor reaction progress using TLC or HPLC.

Basic: What analytical techniques are used to characterize this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine coupling in ¹H NMR, aromatic proton splitting).
    • ¹⁹F NMR verifies fluorine position and electronic environment .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ or EI modes).
  • Infrared (IR) Spectroscopy:
    • CN stretch (~2220 cm⁻¹) and C-F stretch (~1250 cm⁻¹) confirm functional groups.

Advanced Option:

  • X-ray Crystallography resolves 3D structure and bond angles (e.g., analogous fluorophenyl crystals in ).

Basic: What safety precautions are required when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, goggles, and fume hood use .
  • Hazards:
    • Potential skin/eye irritant (fluorinated nitriles often require caution).
    • Avoid inhalation; use respiratory protection if dust/aerosols form.
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can reaction yields be optimized for the Suzuki coupling step?

Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for efficiency .
  • Solvent Optimization: Use degassed solvents (e.g., DMF with 10% water) to stabilize intermediates.
  • Temperature Control: Gradual heating (ramp to 90°C) reduces side reactions.
  • Molar Ratios: Adjust boronic ester:halide ratio (1:1.2) to drive reaction completion.

Validation:

  • Monitor by HPLC-MS to track unreacted starting materials .

Advanced: How can computational modeling aid in studying its electronic properties?

Answer:

  • Density Functional Theory (DFT):
    • Calculate HOMO/LUMO energies to predict reactivity (e.g., fluorine’s electron-withdrawing effect) .
    • Simulate NMR chemical shifts (compare with experimental data) .
  • Molecular Docking:
    • Study interactions with biological targets (if applicable) using software like AutoDock.

Tools:

  • Gaussian 16 or ORCA for DFT; PyMol for visualization.

Advanced: What methods ensure high purity for pharmacological studies?

Answer:

  • HPLC Purification:
    • Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm).
    • Collect fractions with ≥95% purity .
  • Recrystallization:
    • Dissolve in hot ethanol, cool slowly, and filter crystals.

Validation:

  • DSC/TGA analyzes thermal stability and purity .

Advanced: How does fluorine substitution at the 2-position influence electronic properties?

Answer:

  • Electron-Withdrawing Effect: Fluorine increases electrophilicity of the benzonitrile core, altering reactivity in cross-couplings .
  • Steric Impact: Ortho-fluorine may hinder rotation, affecting molecular conformation (confirmed via X-ray ).

Experimental Validation:

  • Compare reaction rates with non-fluorinated analogs.

Advanced: What protocols exist for stability testing under varying pH/temperature?

Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Expose to 0.1M HCl/NaOH at 40°C for 24h; analyze by HPLC .
    • Oxidative Stress: Treat with 3% H₂O₂; monitor degradation products via LC-MS.
  • Long-Term Stability: Store at -20°C under argon; assess every 3 months .

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